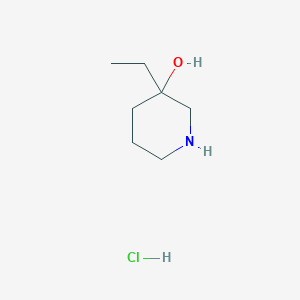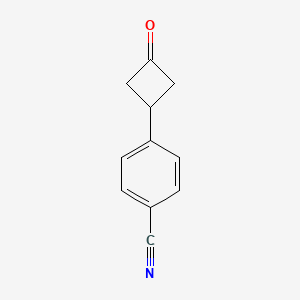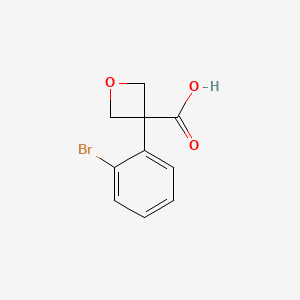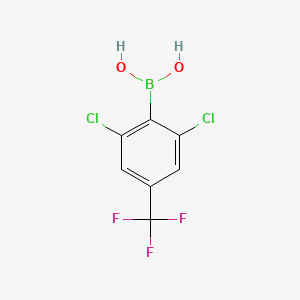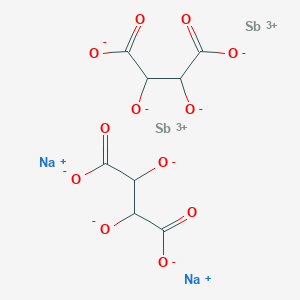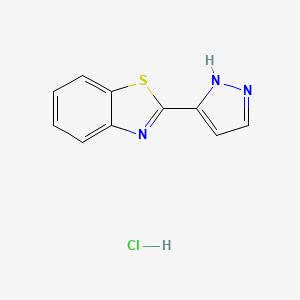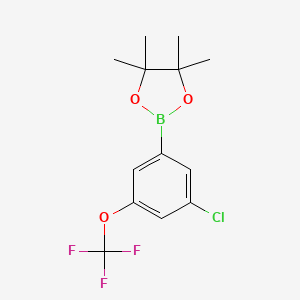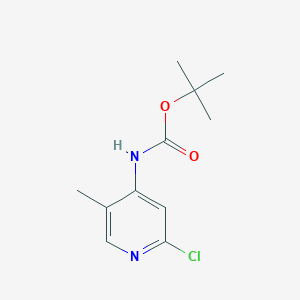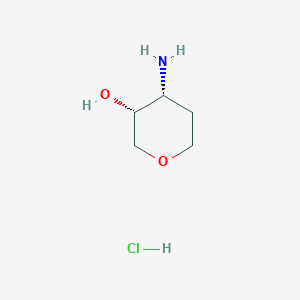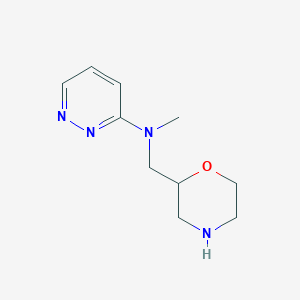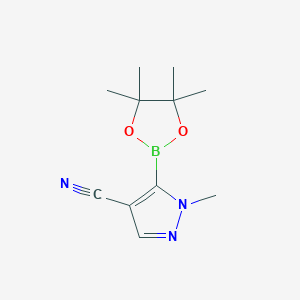
4-氰基-1-甲基-1H-吡唑-5-硼酸二茂环己酯
描述
4-Cyano-1-methyl-1H-pyrazole-5-boronic acid pinacol ester is a chemical compound with the molecular formula C11H16BN3O2 . It is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Synthesis Analysis
The synthesis of this compound involves several steps. Starting from 1H-pyrazole, methylation is performed with trimethyl phosphate. This is followed by a reaction with n-butyl lithium to convert it into boronic acids. Finally, condensation with pinacol is carried out .Molecular Structure Analysis
The molecular weight of this compound is 233.08 g/mol . Its IUPAC name is 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-4-carbonitrile . The InChI string and the canonical SMILES string provide more detailed information about its molecular structure .Chemical Reactions Analysis
This compound is a valuable building block in organic synthesis and is used in several reactions. It is a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 60.1 Ų and a complexity of 347 . It has a rotatable bond count of 1 . The exact mass and the monoisotopic mass of the compound are both 233.1335569 g/mol .科学研究应用
Suzuki–Miyaura Coupling
This compound is extensively used in the Suzuki–Miyaura coupling reaction, a pivotal method in organic chemistry for forming carbon-carbon bonds . The boronic ester serves as a nucleophilic partner in the coupling process, reacting with an electrophilic halide in the presence of a palladium catalyst. This reaction is highly valued for its mild conditions and tolerance of various functional groups, making it ideal for synthesizing complex organic molecules.
Synthesis of Aminothiazoles
Aminothiazoles are compounds with potential applications in pharmaceuticals, particularly as γ-secretase modulators . These modulators are being researched for their ability to alter the production of amyloid-beta peptides, implicated in Alzheimer’s disease. The boronic ester is a key reagent in the synthesis of these aminothiazoles, showcasing its role in advancing neurodegenerative disease research.
Development of JAK2 Inhibitors
The compound is used in the preparation of amino-pyrido-indol-carboxamides , which are potential inhibitors of the Janus kinase 2 (JAK2) . JAK2 inhibitors are being studied for their therapeutic potential in treating myeloproliferative disorders, a group of diseases where blood cells are produced excessively.
TGF-β1 and Active A Signaling Inhibitors
Researchers utilize this boronic ester in the synthesis of pyridine derivatives that act as inhibitors of TGF-β1 and active A signaling . These signaling pathways are crucial in various biological processes, including cell growth and differentiation. Inhibitors targeting these pathways could have significant implications in cancer therapy.
c-Met Kinase Inhibitors
The compound is involved in creating analogs of MK-2461 , which are inhibitors of the c-Met kinase . c-Met is a protein that has been implicated in the development and progression of many types of cancer. By inhibiting this kinase, researchers aim to develop new cancer treatments.
Transesterification Reactions
In addition to its applications in pharmaceuticals, the compound is also used in transesterification reactions . These reactions are important in the synthesis of various organic compounds and can be used to modify the properties of substances, such as improving the solubility or volatility of a compound.
Cathepsin Inhibitors
The boronic ester is a reagent in the stereoselective synthesis of selective inhibitors of Cathepsin . Cathepsins are a family of protease enzymes involved in protein degradation. Inhibitors of cathepsins have potential applications in treating diseases such as osteoporosis, cancer, and immune system disorders.
Synthesis of Copolymers
Lastly, the compound finds use in the synthesis of novel copolymers, particularly those based on benzothiadiazole and electron-rich arene units . These copolymers have interesting optical and electrochemical properties, making them suitable for applications in materials science, such as in the creation of organic electronic devices.
安全和危害
属性
IUPAC Name |
1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BN3O2/c1-10(2)11(3,4)17-12(16-10)9-8(6-13)7-14-15(9)5/h7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKVFOLXIHFKRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-1-methyl-1H-pyrazole-5-boronic acid pinacol ester | |
CAS RN |
1638360-07-2 | |
| Record name | 1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



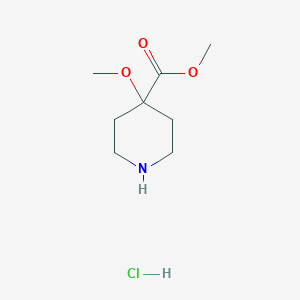
![4-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1470940.png)

